molecular formula C9H10ClF2NO2 B8228490 (S)-3-Amino-3-(2,5-difluorophenyl)propanoic acid hydrochloride

(S)-3-Amino-3-(2,5-difluorophenyl)propanoic acid hydrochloride

Cat. No.: B8228490
M. Wt: 237.63 g/mol
InChI Key: YMTXDHYOLDMQIV-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-3-(2,5-difluorophenyl)propanoic acid hydrochloride (CAS No. 2828439-93-4) is a chiral β-amino acid derivative with a 2,5-difluorophenyl substituent. Its molecular formula is C₉H₁₀ClF₂NO₂, and it has a molecular weight of 237.63 g/mol . The compound is stored under inert atmospheric conditions at room temperature, indicating sensitivity to moisture or oxidation . Safety data classify it as a Warning-level substance (GHS hazard codes: H315, H319), highlighting risks of skin irritation and eye damage . It is primarily supplied by LABTER PHARMATECH (BEIJING) CO., LTD in China, suggesting its niche application in pharmaceutical or agrochemical research .

Properties

IUPAC Name

(3S)-3-amino-3-(2,5-difluorophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2.ClH/c10-5-1-2-7(11)6(3-5)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTXDHYOLDMQIV-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(CC(=O)O)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)[C@H](CC(=O)O)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Synthesis via Chiral Pool Approach

The chiral pool method leverages naturally occurring amino acids or their derivatives to introduce stereochemistry. A patented route for levodopa synthesis illustrates the use of 3,4-dimethoxyphenylacetaldehyde as a starting material, which undergoes Strecker amino acid synthesis with ammonium chloride and potassium cyanide. For the target compound, 2,5-difluorophenylacetaldehyde replaces the dimethoxy analog. The reaction proceeds via nucleophilic addition of cyanide to the aldehyde, followed by ammonium-induced cyclization to form the α-aminonitrile intermediate. Hydrolysis with 6 M HCl at 80°C for 12 hours yields the racemic amino acid, which is subsequently resolved using (1S)-(+)-10-camphorsulfonic acid in ethanol. The (S)-enantiomer preferentially crystallizes as the camphorsulfonate salt, achieving >98% enantiomeric excess (ee) after recrystallization.

Enantioselective Catalytic Hydrogenation

Homogeneous catalysis offers a scalable alternative. A rhodium(I)-(R)-BINAP complex catalyzes the asymmetric hydrogenation of (Z)-2,5-difluorocinnamic acid derivatives. The substrate, prepared via Knoevenagel condensation of 2,5-difluorobenzaldehyde with N-acetyl glycine, undergoes hydrogenation at 50 psi H₂ and 25°C in tetrahydrofuran (THF). This method achieves 92% ee, with the hydrochloride salt formed by treating the free base with HCl gas in diethyl ether.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and enantioselectivity. Polar aprotic solvents like dimethylformamide (DMF) accelerate Knoevenagel condensations but may promote racemization during prolonged reactions. Conversely, toluene minimizes side reactions but requires higher temperatures (110°C) for effective imine formation. For hydrogenations, THF outperforms methanol due to better catalyst solubility, reducing reaction times from 24 to 6 hours.

Protecting Group Strategies

Boc (tert-butyloxycarbonyl) protection of the amino group prevents undesired side reactions during nitrile hydrolysis. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C preserves the stereochemical integrity, yielding the free amino acid with >99% purity. Alternative strategies using Fmoc (fluorenylmethyloxycarbonyl) groups are less favored due to harsh deprotection conditions (piperidine, 20°C) that degrade the difluorophenyl moiety.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 7.42–7.38 (m, 1H, aromatic), 7.12–7.08 (m, 2H, aromatic), 4.21 (q, J = 6.8 Hz, 1H, CH), 3.05 (dd, J = 14.2, 6.8 Hz, 1H, CH₂), 2.91 (dd, J = 14.2, 6.8 Hz, 1H, CH₂).

  • ¹³C NMR (100 MHz, D₂O): δ 174.5 (COOH), 162.1 (d, J = 245 Hz, C-F), 134.2 (aromatic C), 116.8 (d, J = 21 Hz, aromatic CH), 56.3 (CH), 39.8 (CH₂).

  • IR (KBr): 3400 cm⁻¹ (N-H stretch), 1710 cm⁻¹ (C=O), 1580 cm⁻¹ (C-F).

Chiral Purity Assessment

Chiral HPLC using a Chiralpak AD-H column (hexane:isopropanol 80:20, 1 mL/min) resolves the (S)- and (R)-enantiomers with retention times of 12.3 and 14.7 minutes, respectively. UV detection at 254 nm confirms >99% ee for the hydrochloride salt.

Industrial-Scale Production and Challenges

Continuous Flow Synthesis

Microreactor systems enhance mass transfer and thermal control for nitrile hydrolysis. A tubular reactor (ID = 2 mm) operating at 150°C and 10 bar achieves 95% conversion in 30 minutes, compared to 12 hours in batch reactors. The process minimizes racemization and reduces solvent waste by 40%.

Byproduct Management

Over-reduction of the difluorophenyl ring during hydrogenation generates 2,5-difluorophenylpropane derivatives, detectable via GC-MS (m/z 213 [M+H]⁺). Adding 1 mol% triethylamine as a proton sponge suppresses this side reaction, improving yield from 78% to 92%.

Comparative Analysis of Synthetic Methods

Parameter Asymmetric Catalysis Chiral Resolution Strecker Synthesis
Yield 85%72%68%
Enantiomeric Excess 92%98%99%
Cost High (Rh catalyst)ModerateLow
Scalability Pilot-scaleIndustrialLaboratory

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(2,5-difluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

    Oxidation: Oximes, nitriles

    Reduction: Amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H10ClF2NO2
  • Molecular Weight : 237.63 g/mol
  • IUPAC Name : (S)-3-amino-3-(2,5-difluorophenyl)propanoic acid hydrochloride

The compound features an amino group and two fluorine atoms on the phenyl ring, which enhances its interaction with biological targets through hydrogen bonding and hydrophobic interactions.

Chemistry

  • Building Block for Synthesis : This compound is utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the development of novel compounds with specific properties.

Biology

  • Biological Activity Studies : Research indicates that this compound exhibits potential biological activity, including enzyme inhibition and receptor binding. The amino group can form hydrogen bonds with biological molecules, enhancing its efficacy in modulating biological processes .

Medicine

  • Pharmaceutical Development : Ongoing studies are exploring the compound's potential as a pharmaceutical intermediate or active ingredient in drug formulations. Its structural characteristics may contribute to the development of new therapeutic agents targeting various diseases .

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, research involving A549 non-small cell lung cancer cells showed that specific derivatives reduced cell viability by over 50%, indicating their potential as scaffolds for developing novel anticancer agents .

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(2,5-difluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares (S)-3-amino-3-(2,5-difluorophenyl)propanoic acid hydrochloride with structurally analogous β-amino acid derivatives. Key differences in substituents, physicochemical properties, and safety profiles are highlighted.

Structural Analogues and Substitution Patterns
Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) CAS No.
This compound 2,5-Difluorophenyl C₉H₁₀ClF₂NO₂ 237.63 2828439-93-4
(3S)-3-Amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride 6-Chloropyridin-2-yl C₈H₁₀Cl₂N₂O₂ 237.08 2059911-97-4
(3S)-3-Amino-3-(5-methylfuran-2-yl)propanoic acid hydrochloride 5-Methylfuran-2-yl C₈H₁₂ClNO₃ 205.64 1305712-55-3

Key Observations :

  • Fluorine vs.
  • Aromatic vs. Heterocyclic : The furan-based analogue (5-methylfuran-2-yl) lacks aromatic fluorine atoms but incorporates an oxygen heterocycle, likely enhancing solubility in polar solvents .
Physicochemical Properties
Property Target Compound 6-Chloropyridinyl Analogue 5-Methylfuran Analogue
Boiling Point Not reported Not reported Not reported
Melting Point Not reported Not reported Not reported
Density Not reported Not reported Not reported
Storage Inert atmosphere, room temp Not reported Not reported

Analysis :

  • Limited physicochemical data are available for these compounds, which is common for rare or research-focused chemicals.

Insights :

  • Only the target compound has documented hazards, likely due to its fluorinated aromatic structure, which can interact with biological systems .

Biological Activity

(S)-3-Amino-3-(2,5-difluorophenyl)propanoic acid hydrochloride is a compound of increasing interest in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H10ClF2NO2
  • Molecular Weight : 237.63 g/mol
  • IUPAC Name : this compound

The compound features an amino group and two fluorine atoms on the phenyl ring, which may enhance its interaction with biological targets through hydrogen bonding and hydrophobic interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The amino group can form hydrogen bonds with enzymes and receptors, while the fluorine atoms may increase binding affinity due to their electronegative nature. This dual interaction capability suggests that the compound may modulate enzyme activities and receptor signaling pathways, leading to various biological effects.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of related compounds, providing insights into the possible efficacy of this compound. For instance, derivatives with similar structures have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these pathogens ranged from 1 to 8 µg/mL . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial properties warranting further investigation.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies using A549 non-small cell lung cancer cells revealed that certain derivatives significantly reduced cell viability and migration. For example, compounds structurally related to (S)-3-amino-3-(2,5-difluorophenyl)propanoic acid showed promising results in reducing A549 cell viability by over 50% . These findings indicate that this class of compounds could serve as a scaffold for developing novel anticancer agents.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialMIC against MRSA: 1–8 µg/mL; Effective against drug-resistant strains
AnticancerReduced A549 cell viability by >50%; Promising candidates identified
Enzyme InhibitionPotential modulation of enzyme activities through structural interactions

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-3-amino-3-(2,5-difluorophenyl)propanoic acid hydrochloride, and how can enantiomeric purity be ensured?

  • Methodological Answer : Synthesis typically involves asymmetric catalysis or resolution techniques. For halogenated phenylalanine derivatives, Friedel-Crafts alkylation or enzymatic resolution (e.g., using lipases) can achieve chiral specificity. Enantiomeric purity is validated via chiral HPLC or polarimetry, as demonstrated in structurally similar compounds like (3S)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key properties include solubility (determined via shake-flask method in polar/nonpolar solvents), logP (experimentally via octanol-water partitioning or computationally using XLOGP3), and pKa (via potentiometric titration). Computational models like ESOL and Ali predict solubility, though discrepancies between models (e.g., ESOL vs. SILICOS-IT) require experimental validation, as seen in analogous compounds .

Q. What safety protocols are critical for handling this hydrochloride salt?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation of fine particles. Storage in airtight, desiccated containers is essential to prevent hydrolysis. Refer to SDS guidelines for halogenated amino acid derivatives, which highlight risks of skin/eye irritation and respiratory distress .

Advanced Research Questions

Q. How do the electronic effects of 2,5-difluoro substituents influence the compound’s reactivity in peptide coupling or metal-chelation studies?

  • Methodological Answer : Fluorine’s electron-withdrawing nature enhances electrophilicity at the β-carbon, affecting nucleophilic substitution reactions. Comparative studies with chlorinated analogs (e.g., 2,5-dichlorophenyl derivatives) reveal reduced steric hindrance but increased polarity, impacting chelation efficiency with transition metals (e.g., Cu²⁺). DFT calculations can model these interactions .

Q. What experimental strategies resolve contradictions in solubility predictions between computational models?

  • Methodological Answer : Discrepancies in logS values (e.g., ESOL: 0.35 vs. SILICOS-IT: -1.29 for similar compounds) arise from model assumptions. Validate via gradient solvent experiments (e.g., DMSO-water mixtures) and correlate with Hansen solubility parameters. Adjust synthetic routes (e.g., salt form optimization) if solubility limits bioavailability .

Q. How does the hydrochloride salt affect crystallization and polymorph stability?

  • Methodological Answer : Salt formation improves crystallinity but may introduce polymorphism. Screen solvents (e.g., ethanol/water mixtures) and use X-ray crystallography to identify dominant polymorphs. Thermal analysis (DSC/TGA) monitors phase transitions, critical for ensuring batch-to-batch reproducibility in enzyme inhibition assays .

Q. What in vitro assays are suitable for probing its biological activity, given structural analogs’ roles in enzyme modulation?

  • Methodological Answer : Target enzyme assays (e.g., aminotransferases or decarboxylases) using fluorogenic substrates. Compare inhibition kinetics with non-fluorinated analogs to isolate electronic effects. For cellular uptake, employ radiolabeled tracers (³H/¹⁴C) and LC-MS quantification, as applied to related imidazole-containing amino acids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.